Arecaidine but-2-ynyl ester tosylate
Description
Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic muscarinic acetylcholine receptor (mAChR) agonist with high selectivity for the M2 receptor subtype. Structurally derived from the natural alkaloid arecaidine, ABET features a but-2-ynyl ester side chain and a tosylate counterion, which enhance its solubility and stability in pharmacological studies. It has a molecular formula of C₁₁H₁₅NO₂·C₇H₈SO₃, a molecular weight of 365.44 g/mol, and a CAS number of 119630-77-2 . ABET is used extensively in ex vivo and in vivo studies to investigate M2 receptor-mediated physiological responses, such as cardiac and ileal muscle contraction modulation . Its purity (>99%) and water solubility (up to 100 mM) make it a reliable tool for cholinergic signaling research .
Properties
IUPAC Name |
but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXMGUNTQSFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Arecaidine Core
Arecaidine (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid) serves as the precursor for the target compound. The synthesis begins with the preparation of arecaidine via cyclization of nipecotic acid derivatives or hydrogenation of pyridine precursors. For industrial-scale production, nipecotic acid (piperidine-3-carboxylic acid) is methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Reaction Scheme 1: Methylation of Nipecotic Acid
$$
\text{Nipecotic acid} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Arecaidine} + \text{HI}
$$
Formation of the Acyl Chloride Intermediate
The carboxylic acid group of arecaidine is activated by conversion to its acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is employed under reflux conditions.
Reaction Scheme 2: Acyl Chloride Synthesis
$$
\text{Arecaidine} + \text{SOCl}2 \xrightarrow{\text{DCM, reflux}} \text{1-Methyl-3,6-dihydro-2H-pyridine-5-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Esterification with But-2-yn-1-ol
The acyl chloride reacts with but-2-yn-1-ol in the presence of a tertiary amine (e.g., triethylamine) to form the ester. The reaction proceeds via nucleophilic acyl substitution, with the amine scavenging HCl to drive the reaction to completion.
Reaction Scheme 3: Esterification
$$
\text{Acyl chloride} + \text{HC≡C-CH}2\text{OH} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Arecaidine but-2-ynyl ester} + \text{HCl}
$$
Tosylate Salt Formation
The free base of the ester is treated with p-toluenesulfonic acid (TsOH) in a polar aprotic solvent (e.g., acetone or ethanol) to form the tosylate salt. The reaction is exothermic and requires controlled temperature (0–5°C) to prevent decomposition.
Reaction Scheme 4: Salt Formation
$$
\text{Arecaidine but-2-ynyl ester} + \text{TsOH} \xrightarrow{\text{Acetone}} \text{Arecaidine but-2-ynyl ester tosylate}
$$
Optimization and Purification Strategies
Reaction Condition Optimization
- Temperature Control : Esterification at 0–5°C minimizes side reactions such as alkyne polymerization.
- Solvent Selection : Anhydrous DCM ensures high yields in acyl chloride formation, while acetone facilitates salt crystallization.
- Stoichiometry : A 1:1 molar ratio of ester to TsOH is critical to avoid residual free acid or base.
Purification Techniques
- Recrystallization : The crude product is recrystallized from a mixture of ethanol and diethyl ether, yielding white crystals with >98% purity.
- Chromatography : Silica gel column chromatography (ethyl acetate:hexane = 1:3) removes unreacted starting materials.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 365.4 g/mol | |
| Solubility in DMSO | 342.05 mM (125 mg/mL) | |
| Melting Point | 162–165°C (decomposes) | |
| Purity (HPLC) | ≥99% |
Analytical Characterization
Spectroscopic Data
Stability Considerations
The alkyne moiety in but-2-ynyl ester is prone to oxidation, necessitating inert atmosphere handling and antioxidants (e.g., BHT) during storage.
Scalability
Industrial-scale synthesis employs continuous-flow reactors for acyl chloride formation, reducing reaction time from 12 hours to 30 minutes.
Chemical Reactions Analysis
Types of Reactions
Arecaidine but-2-ynyl ester tosylate primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of the alkyne group .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with a base to facilitate the leaving of the tosylate group.
Click Chemistry: Copper(I) catalysts are used to facilitate the cycloaddition of azides to the alkyne group in this compound.
Major Products
The major products of these reactions depend on the nucleophile or azide used. For example, substitution with an amine would yield an amide, while click chemistry with an azide would produce a triazole derivative.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Arecaidine but-2-ynyl ester tosylate has a molecular weight of 365.44 g/mol and is characterized as a solid compound with a high purity level (>99%) . Its primary mechanism involves activation of the M2 muscarinic acetylcholine receptors, which play a crucial role in modulating neuronal signaling and various physiological responses .
Scientific Research Applications
The applications of this compound span several domains, including:
-
Neuroscience :
- Cholinergic Modulation : The compound is utilized to study cholinergic signaling pathways in the nervous system. It has been shown to affect phasic activity in isolated bladder tissues, indicating its potential for understanding bladder control mechanisms .
- Calcium Channel Inhibition : Research indicates that this compound inhibits calcium channel currents in primary rat sphenopalatine ganglia cells, making it useful for studying pain mechanisms and neuronal excitability .
-
Pharmacology :
- Drug Development : As a selective M2 receptor agonist, it is being explored for developing new therapeutic agents targeting conditions linked to cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative disorders .
- Inflammation Studies : The compound's ability to modulate inflammatory responses positions it as a candidate for research into treatments for inflammatory diseases .
- Cell Biology :
Case Study 1: Cholinergic Activation in Bladder Function
In a study assessing the effects of cholinergic agonists on bladder activity, this compound was compared with other compounds like carbachol. The findings highlighted its specific action on M2 receptors, providing insights into potential therapeutic uses for bladder dysfunctions .
Case Study 2: Calcium Channel Dynamics
A whole-cell patch clamp assay demonstrated that this compound effectively inhibits calcium channel currents at an EC50 of 3.6 µM. This property is significant for understanding calcium signaling in neurons and could inform drug development targeting pain management .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Neuroscience | Cholinergic modulation | Affects phasic activity in isolated bladder tissues |
| Pharmacology | Drug development | Potential for treating cholinergic dysfunction |
| Cell Biology | Proliferation/cytotoxicity assays | Evaluated in various cell lines |
| Calcium Channel Studies | Inhibition studies | EC50 = 3.6 µM in primary rat sphenopalatine cells |
Mechanism of Action
Arecaidine but-2-ynyl ester tosylate exerts its effects by selectively binding to and activating muscarinic acetylcholine receptor M2. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular events result in decreased heart rate and blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Arecaidine Esters
ABET belongs to a family of arecaidine esters modified at the ester side chain. Key analogues include:
Arecaidine propargyl ester tosylate (APET) : CAS 147202-94-6, with a propargyl (C≡C-CH₂) side chain.
Arecaidine 2-pentynyl ester : Features a longer alkyne chain (C≡C-CH₂-CH₂).
Arecaidine 2-hexynyl ester : Extended chain (C≡C-CH₂-CH₂-CH₂).
Structure-Activity Relationships (SAR):
- Potency : ABET and APET are equipotent at M2 receptors (EC₅₀ ~8.22 in atria, ~7.77 in ileum), while the 2-hexynyl derivative is ~10× less potent (EC₅₀ ~6.80 in atria) .
- Receptor Selectivity : ABET and APET exhibit slight selectivity for cardiac M2 over ileal M2 (potency ratio ileum/atria = 4.6 vs. 2.8 for APET). In contrast, the 2-hexynyl ester shows reduced selectivity .
- Agonist vs. Antagonist Activity : Shifting the triple bond position (e.g., 3-phenylpropargyl) or adding bulky groups converts these esters into competitive antagonists (pA₂ = 4.9–7.3) .
Functional Comparison with Other mAChR Agonists

Key Findings:
- Therapeutic Potential: ABET and APET are less effective than xanomeline (M1/M4 agonist) in suppressing hyperlocomotion in Parkinson’s disease models, suggesting subtype-specific limitations in CNS applications .
Pharmacokinetic and Solubility Profiles
| Parameter | ABET | APET | 2-Hexynyl Ester | |
|---|---|---|---|---|
| Water Solubility | 100 mM | 10 mM (DMSO) | Insoluble | |
| Stability | 12 months at RT | 6 months at -20°C | Degrades rapidly | |
| Bioavailability | High in peripheral tissues | Moderate | Low |
Advantages of ABET
- Selectivity : ABET’s M2 specificity avoids confounding M3/M1-mediated effects, such as smooth muscle contraction or glandular secretion .
- Solubility : Unlike longer-chain analogues (e.g., 2-hexynyl), ABET’s water solubility facilitates in vitro dosing .
Limitations
Biological Activity
Arecaidine but-2-ynyl ester tosylate (ABET) is a compound that has garnered attention for its biological activity, particularly as a potent muscarinic agonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- CAS Number : 119630-77-2
This compound is recognized for its selectivity for M₂ muscarinic acetylcholine receptors , exhibiting a 4.6-fold preference for M₂ receptors located in the atrium compared to those in the ileum . This selectivity suggests significant implications for cardiac function and potential therapeutic applications in conditions involving cholinergic signaling.
Muscarinic Receptor Activation
The activation of muscarinic receptors by ABET leads to various physiological responses:
- Inhibition of GABA Release : ABET down-regulates GABA release at certain axons, an effect that can be blocked by gallamine, an M₂ receptor antagonist. This indicates that cholinergic activation enhances the phasic inhibitory output to target cells, potentially improving hippocampal function and cognitive performance .
- Neonatal Bladder Response : In studies involving neonatal rat bladders, ABET demonstrated enhanced responses to muscarinic agonists. The expression of M₂ and M₃ mRNA was significantly increased, indicating a potential role in bladder contractility during development .
- Anti-inflammatory Effects : ABET has been shown to suppress zymosan-induced leukocyte migration and increase neuronal activation markers in specific spinal cord segments. These effects were mediated through spinal muscarinic type 2 receptors, suggesting a mechanism where ABET reduces peripheral inflammation by modulating adrenal catecholamine release .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies
A notable case study involved the administration of ABET in models of neuroinflammation. The results indicated that intrathecal administration led to significant reductions in leukocyte migration into inflamed tissues, showcasing its potential as an anti-inflammatory agent. The mechanism was linked to the disinhibition of GABA(B) receptor input following M₂ receptor activation .
Q & A
Q. How can researchers confirm the selectivity of Arecaidine but-2-ynyl ester tosylate for mAChR M2 in vitro?
- Methodological Answer : To confirm selectivity, perform competitive binding assays using radiolabeled antagonists (e.g., N-methylscopolamine) in cell lines expressing different mAChR subtypes (M1–M5). Co-apply subtype-specific antagonists (e.g., AF-DX 116 for M2) to assess displacement efficacy . Functional assays, such as calcium mobilization or cAMP inhibition, should corroborate selectivity by comparing responses in M2-expressing vs. non-M2 cell lines. Evidence from receptor knockout models or siRNA-mediated M2 knockdown can further validate specificity .
Q. What are the recommended protocols for preparing and storing stock solutions of this compound?
- Methodological Answer : Dissolve the compound in sterile water (up to 100 mM) due to its high aqueous solubility. For long-term storage, aliquot stock solutions into airtight vials and store at -20°C for ≤1 month. Avoid freeze-thaw cycles to prevent degradation. Prior to use, equilibrate aliquots at room temperature for ≥1 hour and centrifuge to remove particulates. Verify solubility post-thaw using dynamic light scattering (DLS) if turbidity is observed .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
